![molecular formula C14H10N2O2 B11950812 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- CAS No. 61760-26-7](/img/structure/B11950812.png)
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- is a nitrogen-containing bicyclic heterocycle. This compound has garnered significant attention due to its wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The pyrido[1,2-a]pyrimidine scaffold is particularly important in drug discovery and development, exhibiting various biological activities such as antipsychotic, tranquilizing, antioxidant, anticancer, antiulcer, antihypertensive, antidepressant, antiallergic, antiplasmodial, and spinal muscular atrophy (SMA) drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- can be achieved through various methods. One notable method involves a one-pot tandem CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This reaction is carried out at 130°C in dimethylformamide (DMF), using 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials. This protocol is known for its simplicity, broad substrate scope, good functional group tolerance, and scalability .
Industrial Production Methods
Industrial production methods for this compound often involve transition metal-catalyzed protocols. These include Pd-catalyzed regioselective C–H alkenylation, Pd-catalyzed enolic C–OH activation-arylation, Pd-catalyzed carbonylative cycloamidation of ketoimines, Mn-catalyzed carbonylative alkyne annulations, Ag-catalyzed one-pot cyclization of 2-aminopyridines and alkynoates, and Rh-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and diazo esters .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield amine derivatives, and substitution reactions may yield various substituted pyrido[1,2-a]pyrimidine derivatives .
Scientific Research Applications
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Pirenperone: A tranquilizer with a similar pyrido[1,2-a]pyrimidine scaffold.
Seganserin: An antipsychotic agent.
Lusaperidone: An antidepressant.
Risdiplam: A drug used for treating spinal muscular atrophy.
Uniqueness
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- stands out due to its broad range of biological activities and its versatility in synthetic chemistry. Its unique structure allows for various modifications, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
61760-26-7 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-phenylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-12(10-6-2-1-3-7-10)14(18)16-9-5-4-8-11(16)15-13/h1-9,12H |
InChI Key |
SAGNZOWBDHLCJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N=C3C=CC=CN3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



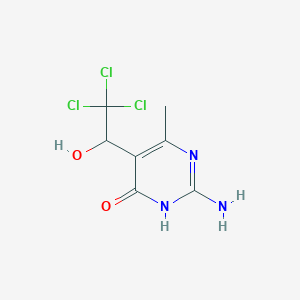

![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)

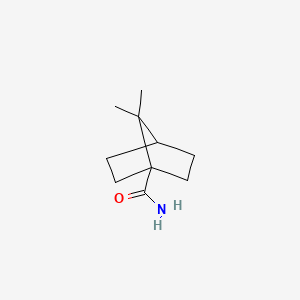
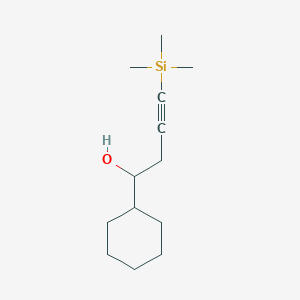
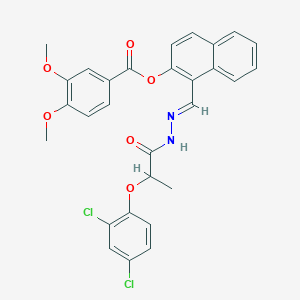


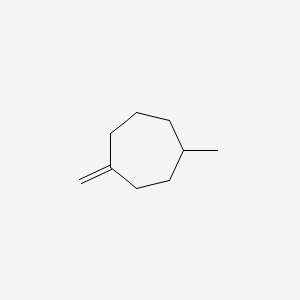
![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)
